2-[4-(2-fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine
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Overview
Description
2-[4-(2-fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine is an organic compound that features a piperazine ring substituted with a fluorophenyl group and a pyrimidine ring substituted with two methoxy groups
Mechanism of Action
Target of Action
The primary target of 2-[4-(2-fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine is the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . This inhibition reduces the Vmax of uridine uptake in ENT1 and ENT2 without affecting Km . The inhibitory effect of the compound is irreversible and non-competitive .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function, which are the primary biochemical pathways influenced by this compound
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of ENTs, reducing the uptake of uridine . This could potentially impact the synthesis and regulation of nucleotides, affecting various cellular functions.
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other piperazine derivatives, it can be hypothesized that it may interact with various enzymes and proteins .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 2-[4-(2-fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been reported in the literature .
Dosage Effects in Animal Models
There is currently no available data on how the effects of this compound vary with different dosages in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, often using halogenated precursors.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through cyclization reactions involving appropriate precursors such as amidines and diketones.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common solvents used in these processes include hexane, toluene, and dimethylformamide (DMF) .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated reagents like bromoethane or chloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .
Scientific Research Applications
2-[4-(2-fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of human equilibrative nucleoside transporters (ENTs), which play a role in nucleotide synthesis and chemotherapy.
Pharmacology: The compound is investigated for its selectivity towards ENT2 over ENT1, making it a promising candidate for targeted therapies.
Comparison with Similar Compounds
Similar Compounds
4-[(4-(2-fluorophenyl)piperazin-1-yl)methyl]-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): Another inhibitor of ENTs with a similar structure but different selectivity.
6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Exhibits anti-inflammatory activity similar to indomethacin.
Uniqueness
2-[4-(2-fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine is unique due to its dual methoxy substitution on the pyrimidine ring, which may contribute to its specific binding properties and selectivity towards ENT2 .
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2/c1-22-14-11-15(23-2)19-16(18-14)21-9-7-20(8-10-21)13-6-4-3-5-12(13)17/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBGSTSLEUFESY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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